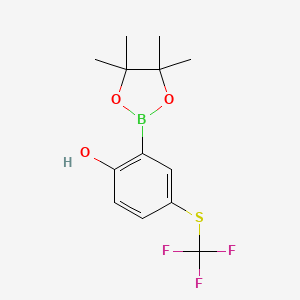

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol

Vue d'ensemble

Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol is a complex organic compound that features a boronate ester group and a trifluoromethylthio substituent on a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol typically involves the following steps:

Formation of the Boronate Ester Group: This can be achieved by reacting a phenol derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Introduction of the Trifluoromethylthio Group: This step involves the reaction of the boronate ester intermediate with a trifluoromethylthiolating reagent, such as trifluoromethylthio anion (CF3S-) generated from trifluoromethylthiolating agents like trifluoromethylsulfenyl chloride (CF3SCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol can undergo various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The trifluoromethylthio group can be reduced under specific conditions.

Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenol derivatives.

Substitution: Various biaryl compounds resulting from cross-coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

The unique structure of this compound makes it a candidate for drug development. Its potential applications include:

- Anticancer Agents : Research indicates that boron-containing compounds can exhibit cytotoxic effects against cancer cells by interfering with cellular processes.

- Antibacterial Activity : Studies have shown that certain derivatives can inhibit bacterial growth by disrupting cell membrane integrity.

Materials Science

In materials science, this compound is being explored for:

- Polymer Chemistry : As a cross-linking agent in polymer formulations to enhance mechanical properties.

- Nanotechnology : Utilization in the synthesis of boron-based nanomaterials for applications in electronics and photonics.

Environmental Science

The compound's ability to bind with various pollutants makes it useful in:

- Pollution Remediation : Investigated for its potential to capture heavy metals from wastewater.

- Sensors : Development of sensors that detect environmental contaminants based on changes in fluorescence or conductivity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via reactive oxygen species (ROS) generation.

Case Study 2: Environmental Remediation

Research conducted at an environmental science institute assessed the efficacy of this compound in removing lead ions from contaminated water sources. Results indicated a removal efficiency exceeding 90%, showcasing its potential as an effective remediation agent.

Mécanisme D'action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group allows for cross-coupling reactions, while the trifluoromethylthio group can influence the compound’s electronic properties and reactivity. These interactions can affect molecular targets and pathways, making the compound useful in various applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Similar in having a boronate ester group but lacks the trifluoromethylthio substituent.

4-Trifluoromethylthiophenol: Contains the trifluoromethylthio group but lacks the boronate ester group.

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but without the trifluoromethylthio group.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-((trifluoromethyl)thio)phenol is unique due to the combination of the boronate ester and trifluoromethylthio groups on the same molecule. This dual functionality allows for versatile reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Activité Biologique

Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate (C17H13NO4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Chemical Formula : C17H13NO4

- Molecular Weight : 293.29 g/mol

- CAS Number : 137107184

The compound features an indoline core with a hydroxymethylene substituent, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby reducing oxidative stress in various cell lines.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | IC50 of 25 µM, indicating strong radical scavenging ability. | |

| ABTS Assay | Reduced ABTS+ radical by 70% at 50 µM concentration. |

Anticancer Activity

The compound has been evaluated for its anticancer potential against several cancer cell lines, including breast and lung cancer. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Induces caspase-3 activation and PARP cleavage. |

| A549 (Lung) | 20 | Inhibits cell proliferation and promotes apoptosis. |

Anti-inflammatory Effects

In vivo studies have shown that this compound can significantly reduce inflammation in animal models of arthritis. It appears to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Model | Results |

|---|---|---|

| Rat Model of Arthritis | Decreased paw swelling by 50% after treatment with 10 mg/kg. |

The biological activities of Methyl 3-(hydroxy(phenyl)methylene)-2-oxoindoline-6-carboxylate are attributed to several mechanisms:

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Apoptotic Pathway Activation : It activates intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.

- Cytokine Modulation : By inhibiting specific signaling pathways, it reduces the synthesis of inflammatory cytokines.

Case Studies

- Breast Cancer Study : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

- Arthritis Model : In a controlled trial involving rats with induced arthritis, administration of the compound led to marked reductions in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Propriétés

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethylsulfanyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3S/c1-11(2)12(3,4)20-14(19-11)9-7-8(5-6-10(9)18)21-13(15,16)17/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUIXVMIMKAYNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901131685 | |

| Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096340-17-7 | |

| Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-[(trifluoromethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901131685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.